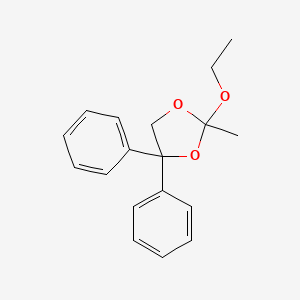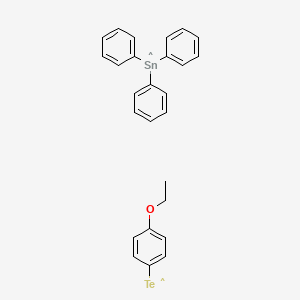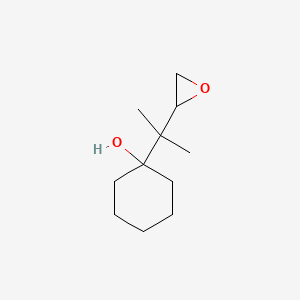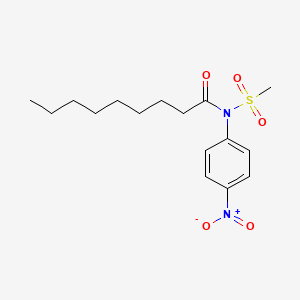![molecular formula C10H9Na B14591595 Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide CAS No. 61103-51-3](/img/structure/B14591595.png)
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research. The compound’s structure consists of a bicyclo[4.3.1]decane framework with four double bonds, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide typically involves the deprotonation of bicyclo[4.3.1]deca-2,4,6,8-tetraene using a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bicyclo[4.3.1]deca-2,4,6,8-tetraene+NaH→Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide+H2
Industrial Production Methods
Industrial production of this compound may involve large-scale deprotonation reactions using automated systems to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclo[4.3.1]decane derivatives.
Substitution: Various substituted bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide compounds.
Applications De Recherche Scientifique
Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide involves its interaction with molecular targets through its reactive double bonds. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[4.3.1]deca-2,4-diene
- Bicyclo[4.2.2]deca-2,4,7,9-tetraene
- Bicyclo[3.3.1]nona-3,7-diene-2,6-dione
Uniqueness
Sodium bicyclo[431]deca-2,4,6,8-tetraen-1-ide is unique due to its specific bicyclic structure with four conjugated double bonds, which imparts distinct reactivity and stability compared to other similar compounds
Propriétés
Numéro CAS |
61103-51-3 |
|---|---|
Formule moléculaire |
C10H9Na |
Poids moléculaire |
152.17 g/mol |
InChI |
InChI=1S/C10H9.Na/c1-2-5-10-7-3-6-9(4-1)8-10;/h1-7H,8H2;/q-1;+1 |
Clé InChI |
LNZGVEVZOVCOQD-UHFFFAOYSA-N |
SMILES canonique |
C1[C-]2C=CC=CC1=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)
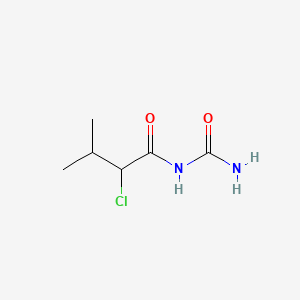
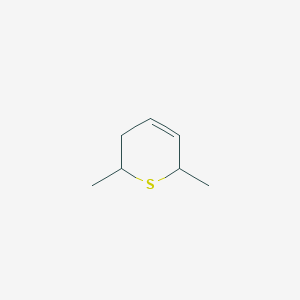
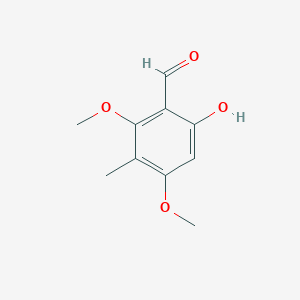
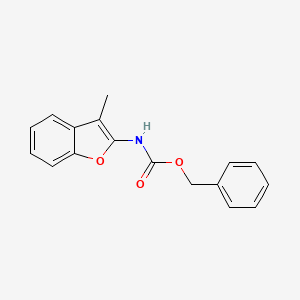
![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
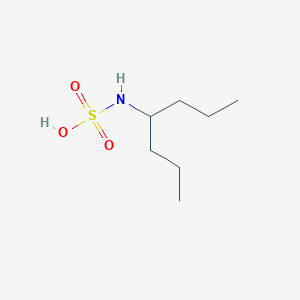
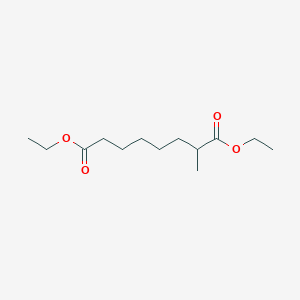
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)
